Benzylbis(2-ethylhexyl)methylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylbis(2-ethylhexyl)methylammonium chloride: is a quaternary ammonium compound with the molecular formula C24H44ClN. It is known for its surfactant properties and is used in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzylbis(2-ethylhexyl)methylammonium chloride typically involves the quaternization of benzylamine with 2-ethylhexyl chloride and methyl chloride. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzylbis(2-ethylhexyl)methylammonium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylbis(2-ethylhexyl)methylammonium oxide, while substitution reactions can produce various substituted ammonium compounds .
Wissenschaftliche Forschungsanwendungen
Benzylbis(2-ethylhexyl)methylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in cell culture studies for its surfactant properties.
Industry: It is used in the formulation of cleaning agents, disinfectants, and emulsifiers.
Wirkmechanismus
The mechanism by which Benzylbis(2-ethylhexyl)methylammonium chloride exerts its effects involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and in drug delivery applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylammonium chloride: A simpler ammonium compound with different applications.
Benzalkonium chloride: Another quaternary ammonium compound with similar disinfectant properties.
Uniqueness
Benzylbis(2-ethylhexyl)methylammonium chloride is unique due to its specific molecular structure, which imparts distinct surfactant properties and makes it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
94277-42-6 |
---|---|
Molekularformel |
C24H44ClN |
Molekulargewicht |
382.1 g/mol |
IUPAC-Name |
benzyl-bis(2-ethylhexyl)-methylazanium;chloride |
InChI |
InChI=1S/C24H44N.ClH/c1-6-10-15-22(8-3)19-25(5,20-23(9-4)16-11-7-2)21-24-17-13-12-14-18-24;/h12-14,17-18,22-23H,6-11,15-16,19-21H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BQQCAPXEKWTBKD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(CC)C[N+](C)(CC1=CC=CC=C1)CC(CC)CCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.